Biotinyl-VAD-FMK is a potent and irreversible inhibitor of caspases, which are critical enzymes involved in the apoptotic process. This compound is designed to selectively target active caspases, allowing researchers to study their activity in various biological contexts, particularly in apoptosis. Biotinyl-VAD-FMK is characterized by its ability to label active caspases in cell lysates, facilitating their identification and quantification through biotin-streptavidin interactions.
Biotinyl-VAD-FMK is derived from the peptide sequence VAD (Val-Ala-Asp), which is known for its specificity towards caspase-2, -3, and -7. The addition of a biotin moiety enhances its utility in biochemical assays by enabling the capture and detection of active caspases using streptavidin-coated surfaces or beads. This compound is commercially available from various suppliers specializing in biochemical reagents for research purposes .
Biotinyl-VAD-FMK falls under the category of caspase inhibitors, specifically classified as an affinity-labeling probe. It is part of a broader class of peptidyl fluoromethyl ketones that function by covalently modifying the active site of caspases, thereby inhibiting their enzymatic activity. Its unique structure allows it to serve both as an inhibitor and as a tool for studying caspase function in cellular processes .
The synthesis of Biotinyl-VAD-FMK typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the VAD peptide sequence to a solid support, followed by sequential addition of protected amino acids. After the peptide chain is constructed, the fluoromethyl ketone group is introduced as a reactive warhead that will interact with the active site of caspases.
The molecular structure of Biotinyl-VAD-FMK can be described as follows:
Biotinyl-VAD-FMK primarily undergoes a nucleophilic addition reaction where the thiol group of an active site cysteine in caspases attacks the carbonyl carbon of the fluoromethyl ketone. This results in the formation of a stable covalent bond that effectively inhibits the enzyme's activity.
The mechanism of action involves several steps:
Studies have demonstrated that Biotinyl-VAD-FMK effectively inhibits multiple caspases involved in apoptosis, including caspase-3 and -7, making it a versatile tool for apoptosis research .
Biotinyl-VAD-FMK has several significant applications in scientific research:
Caspases (cysteine-dependent aspartate-specific proteases) are evolutionarily conserved enzymes central to programmed cell death (apoptosis) and inflammatory responses. These proteases are synthesized as inactive zymogens and activated through proteolytic cleavage, forming tetramers with two catalytic domains. Mammalian caspases are classified into three functional groups:
Table 1: Functional Classification of Mammalian Caspases
Group | Caspases | Domains | Primary Functions |
---|---|---|---|
Inflammatory | 1, 4, 5 | CARD | Cytokine maturation (IL-1β/IL-18) |
Apoptotic Initiators | 2, 8, 9, 10 | CARD/DED | Signal amplification of death receptors/mitochondria |
Apoptotic Executioners | 3, 6, 7 | Short pro-domain | Cleavage of cellular substrates (PARP, actin) |
Dysregulated caspase activity underpins pathologies including neurodegenerative disorders, autoimmune diseases, and cancer metastasis [6].
Early caspase inhibitors emerged from viral defense mechanisms:
Biotinylation revolutionized probe design by enabling:
Biotinyl-VAD-FMK (Biotin-Val-Ala-Asp(OMe)-fluoromethyl ketone) integrates three functional elements:
Table 2: Molecular Properties of Biotinyl-VAD-FMK
Property | Specification | Functional Significance |
---|---|---|
CAS Number | 1135688-15-1 | Chemical identifier |
Molecular Formula | C₃₀H₄₉FN₆O₈S | - |
Molecular Weight | 672.81 g/mol | - |
Purity | ≥95% | Experimental reliability |
Inhibition Mechanism | Irreversible | Covalent modification of catalytic cysteine |
Cell Permeability | Yes | Labels caspases in intact cells |
Structural advantages over predecessors:
Applications leverage its bifunctionality:
Design Evolution: Transition from non-tagged inhibitors (Z-VAD-FMK) to biotinylated probes enabled spatial-temporal tracking of caspase activation in living systems, overcoming antibody limitations for low-abundance targets [3] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9